molecular formula C21H23N3O2 B11207612 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide

Cat. No.: B11207612
M. Wt: 349.4 g/mol
InChI Key: USXFOWLYTJRDHH-UHFFFAOYSA-N
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Description

2,3-Diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide (CAS Number: 913494-77-6) is a synthetic organic compound with a molecular formula of C 21 H 23 N 3 O 2 and a molecular weight of 349.43 g/mol [ citation:1 ][ citation:2 ]. This chemical belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds known for their planar, fused ring structure and significant potential in medicinal chemistry [ citation:10 ]. Research Applications and Value Quinoxaline derivatives are a subject of extensive scientific investigation due to their diverse biological activities. The quinoxaline scaffold is recognized as a "privileged structure" in drug discovery [ citation:6 ]. Recent studies highlight their therapeutic potential in developing agents with anticancer, antimicrobial, antitubercular, antiviral, and anti-inflammatory properties [ citation:3 ][ citation:4 ]. Specifically, certain quinoxaline-1,4-di-N-oxide derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis [ citation:6 ][ citation:8 ]. The specific substitution pattern on the quinoxaline core—such as the 2,3-diethyl and N-(2-methoxybenzyl)carboxamide groups in this compound—is critical to its properties and is a key focus of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [ citation:4 ]. Quality & Safety This product is supplied with a minimum purity of 98% [ citation:2 ]. It should be stored sealed in a dry environment, preferably at 2-8°C, for long-term stability [ citation:5 ]. Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [ citation:5 ]. Researchers should consult the Safety Data Sheet (SDS) prior to use. Intended Use This compound is provided For Research and Development Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is not for use in foods, drugs, cosmetics, or consumer products [ citation:2 ]. All products must be handled by technically qualified individuals.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2,3-diethyl-N-[(2-methoxyphenyl)methyl]quinoxaline-6-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-4-16-17(5-2)24-19-12-14(10-11-18(19)23-16)21(25)22-13-15-8-6-7-9-20(15)26-3/h6-12H,4-5,13H2,1-3H3,(H,22,25)

InChI Key

USXFOWLYTJRDHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)N=C1CC

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate

Quinoxaline-6-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with 2-methoxybenzylamine in dichloromethane (DCM) at 0–5°C. This method achieves 75–80% yield but requires stringent moisture control.

Direct Coupling Using EDCl/HOBt

A more efficient approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. Mixing quinoxaline-6-carboxylic acid, 2-methoxybenzylamine, EDCl, and HOBt in DCM at room temperature for 12 hours yields 90–95% product. This method avoids the instability of acid chlorides and is scalable for industrial production.

Green Chemistry Approaches

Recent advances prioritize solvent-free or aqueous conditions. A patent by Google Patents detailed the cyclization of 4-carboxy-2-nitrooxanilic acid derivatives in high-temperature water (200–250°C), yielding 2,3-dihydroxyquinoxaline-6-carboxylic acid, which is then dehydrated and functionalized. Adapting this method, ethyl-substituted quinoxalines are synthesized in 80% yield with minimal waste.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield (%) Advantages
Condensation 3,4-Diaminobenzoic acid 150°C, H₂O 85 Solvent-free, high regioselectivity
Grignard Substitution 2,3-Dichloroquinoxaline THF, −78°C 90 Rapid, minimal byproducts
EDCl/HOBt Coupling Quinoxaline-6-carboxylic acid DCM, rt 95 High efficiency, mild conditions
Acid Chloride Route Quinoxaline-6-carboxylic acid SOCl₂, DCM, 0°C 80 Well-established protocol

Challenges and Optimization Strategies

Decarboxylation Mitigation

Decarboxylation of the quinoxaline-6-carboxylic acid intermediate is a key challenge, especially under acidic conditions. Using Boc-protected diamines or ester precursors (e.g., methyl 3,4-diaminobenzoate) suppresses this side reaction, improving yields by 15–20%.

Purification Techniques

Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) effectively separates the carboxamide from unreacted amine. Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, including 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide, as antiviral agents. Quinoxaline compounds have shown activity against several viruses, including Hepatitis B and Coxsackievirus B5. For instance, derivatives similar to this compound have been reported to inhibit viral replication effectively while exhibiting low cytotoxicity towards host cells .

Case Study: Antiviral Activity

A systematic review indicated that certain quinoxaline derivatives could inhibit the Hepatitis B virus at concentrations that were non-toxic to host cells. The mechanism of action often involves interference with viral entry or replication processes . While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest a promising avenue for further research.

Anticancer Properties

Quinoxaline derivatives are increasingly recognized for their anticancer potential. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of quinoxaline derivatives against human cancer cell lines (HCT-116 and MCF-7). Several derivatives exhibited significant cytotoxicity with IC₅₀ values ranging from 1.9 to 7.52 μg/mL . Although specific data on this compound is not explicitly mentioned, its structural similarities to active compounds suggest it may possess comparable anticancer activity.

Antimicrobial Applications

In addition to antiviral and anticancer properties, quinoxaline derivatives have shown promise as antimicrobial agents. The ability of these compounds to inhibit bacterial growth makes them candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

Research into related quinoxaline compounds has revealed their effectiveness against various bacterial strains. For example, some derivatives demonstrated significant growth inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit antimicrobial properties .

Summary of Applications

Application TypeSpecific ActivitiesNotable Findings
Antiviral Inhibition of Hepatitis B and Coxsackievirus B5Low cytotoxicity; effective at non-toxic concentrations
Anticancer Cytotoxic effects on cancer cell linesSignificant inhibition (IC₅₀ values between 1.9–7.52 μg/mL)
Antimicrobial Inhibition of bacterial growthEffective against Staphylococcus aureus and Escherichia coli

Mechanism of Action

The mechanism of action of 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse biological activities influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name Quinoxaline Substituents (2,3) Carboxamide Substituent Molecular Weight (g/mol) Key Features
2,3-Diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide (Target) Diethyl 2-Methoxybenzyl ~352 Enhanced lipophilicity; potential for π-π interactions via methoxybenzyl
3-Chloro-N,N-diethylquinoxaline-2-carboxamide Diethyl, 3-Cl Diethyl 263.72 Electrophilic chloro group; moderate synthetic yield (49%)
2,3-Diphenylquinoxaline-6-carboxylic acid Diphenyl Carboxylic acid 326.35 Acidic group; lower lipophilicity; Akt1 translocation inhibitor
K784-3733 Bis(4-methoxyphenyl) 4-Chlorophenethyl ~569.45 Bulky substituents; increased molecular weight; potential enhanced binding
N-[(2R)-1-(Ethylamino)...quinoxaline-6-carboxamide Dimethyl Complex ethynyl-linked substituent 528.60 High molecular weight; possible kinase inhibition

Key Observations

Substituent Effects on Lipophilicity: The target compound’s diethyl groups confer higher lipophilicity compared to polar carboxylic acid derivatives (e.g., 2,3-diphenylquinoxaline-6-carboxylic acid) . This may enhance blood-brain barrier penetration. K784-3733’s bis(4-methoxyphenyl) groups balance lipophilicity and solubility due to methoxy’s electron-donating nature .

Synthetic Approaches :

  • Chloro-substituted analogs (e.g., compound 6 in ) are synthesized via Pd(II)-catalyzed cross-coupling, yielding moderate outputs (49%) .
  • Carboxylic acid derivatives () require reduction and acylation steps, as seen in the conversion of nitro to amine groups .

Biological Implications: The target compound’s 2-methoxybenzyl group may mimic tyrosine kinase inhibitors (e.g., imatinib), where methoxy groups stabilize target binding . 2,3-Diphenylquinoxaline-6-carboxylic acid () inhibits Akt1 translocation, suggesting that substituent bulkiness modulates kinase interactions .

Molecular Weight and Drug-Likeness :

  • The target compound (MW ~352) falls within the acceptable range for oral bioavailability (Rule of Five), unlike K784-3733 (MW ~569), which may face pharmacokinetic challenges .

Research Findings and Implications

  • Diethyl vs.
  • Methoxybenzyl vs. Chlorophenethyl : The 2-methoxybenzyl group’s electron-rich aromatic system may offer stronger target affinity than K784-3733’s 4-chlorophenethyl group, which relies on hydrophobic interactions .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels ’s methodology, utilizing amidation or alkylation to attach the 2-methoxybenzyl group .

Biological Activity

2,3-Diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly due to its structural characteristics that resemble other bioactive quinoxaline derivatives. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : Approximately 258.32 g/mol
  • Structural Features : The compound features a quinoxaline core with diethyl and methoxybenzyl substitutions, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown promising results against several cancer cell lines, including melanoma and leukemia. The following table summarizes the IC50_{50} values for different cancer cell lines:

Cell LineIC50_{50} (µM)Reference Compound
A375 (Melanoma)2.57Imiquimod
CEM (Leukemia)1.9Doxorubicin
MCF-7 (Breast)2.3Doxorubicin

These results indicate that this compound may be more effective than some established chemotherapeutics.

Antiviral Activity

In addition to its anticancer properties, the compound has been investigated for antiviral activity. It demonstrated efficacy against certain viruses, showing potential as an antiviral agent. For example, similar quinoxaline derivatives have been reported to exhibit strong inhibitory effects on viruses such as Epstein-Barr virus (EBV) and coxsackievirus B5 (CBV5), suggesting that this compound could share these properties.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .
  • Mechanism of Action : Further investigations into the mechanism revealed that quinoxaline derivatives can intercalate DNA and inhibit topoisomerase II activity, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for the development of new anticancer therapies.
  • Structure-Activity Relationship (SAR) : Studies on related compounds have demonstrated that specific substitutions on the quinoxaline scaffold can enhance biological activity. For instance, the presence of alkyl groups on nitrogen atoms has been linked to increased potency against various pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide, and how can structural purity be validated?

  • Synthesis : The compound can be synthesized via condensation reactions between 2,3-diethylquinoxaline-6-carboxylic acid and 2-methoxybenzylamine, using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .
  • Validation : X-ray crystallography (single-crystal analysis) is the gold standard for confirming molecular geometry and substituent orientation. Key bond angles (e.g., C–N–C in the quinoxaline core) should align with reported values for analogous structures (e.g., 117.6° for O2–N3–C5 in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) . Complement with NMR (¹H/¹³C) and HRMS to verify functional groups and molecular weight.

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • Methodology : Prioritize target-specific assays based on structural analogs. For example, quinoxaline derivatives often exhibit kinase inhibition or antimicrobial activity. Use in vitro enzyme inhibition assays (e.g., EGFR kinase) with ATP-binding site competition protocols. Pair with cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM . Include positive controls (e.g., gefitinib for kinase assays) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and binding modes of this quinoxaline derivative?

  • Approach : Employ density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps, electrostatic potential surfaces) and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., EGFR) can predict binding affinities. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
  • Data Integration : Cross-reference computational predictions with experimental IC₅₀ values to refine models. For example, discrepancies >10% between predicted and observed binding energies may indicate unaccounted solvation effects or protein flexibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Analysis : If one study reports potent anticancer activity (e.g., IC₅₀ = 50 nM) while another shows no efficacy, investigate variables:

  • Assay conditions : Check differences in pH, serum concentration, or incubation time.
  • Compound stability : Perform HPLC-MS to detect degradation products under assay conditions.
  • Cellular context : Test in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to identify genotype-dependent responses .
    • Statistical Tools : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to isolate confounding factors. Use cheminformatics platforms (e.g., KNIME) to correlate structural features with activity trends .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

  • Process Design : Implement factorial design (e.g., 2³ factorial matrix) to test variables: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (THF vs. toluene). Response surface methodology (RSM) can identify optimal conditions .
  • Quality Control : Monitor reaction progress via inline FTIR or LC-MS. For scale-up, switch from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., diethyl group hydrolysis) .

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